2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride

Description

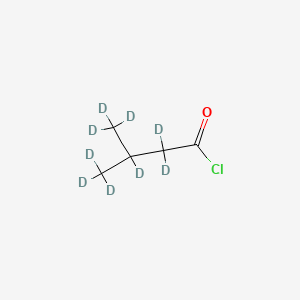

2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride is a deuterated derivative of butanoyl chloride, where six hydrogen atoms at the 2, 3, and 4 positions of the butanoyl chain and three hydrogens in the methyl substituent are replaced by deuterium (D). Its molecular formula is C₅D₉ClO, with a molecular weight of 147.64 g/mol (calculated). This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a non-protonated solvent or mechanistic probe due to deuterium’s negligible signal interference in proton NMR. Additionally, its kinetic isotope effects make it valuable for studying reaction mechanisms involving acyl chlorides, particularly in hydrolysis or nucleophilic substitution reactions.

Synthesis typically involves deuterium exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids) or direct deuteration of precursor alkanes under catalytic conditions. The compound’s stability is comparable to non-deuterated analogs but with marginally higher thermal resilience due to stronger C–D bonds.

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

129.63 g/mol |

IUPAC Name |

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |

InChI Key |

ISULZYQDGYXDFW-CBZKUFJVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)Cl |

Canonical SMILES |

CC(C)CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride typically involves the deuteration of butanoyl chloride. This can be achieved through several methods:

Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in butanoyl chloride can be replaced with deuterium atoms.

Deuterated Reagents: Starting with deuterated precursors, such as deuterated butyric acid, and converting it to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated precursors and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride can undergo several types of chemical reactions:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form the corresponding deuterated butyric acid and hydrochloric acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

Reduction: Performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Deuterated Butyric Acid: Formed from hydrolysis.

Deuterated Alcohol: Formed from reduction.

Scientific Research Applications

2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride has several applications in scientific research:

Isotopic Labeling: Used in studies involving metabolic pathways, reaction mechanisms, and tracing experiments due to its deuterium content.

NMR Spectroscopy: Deuterium’s unique magnetic properties make it useful in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.

Pharmaceutical Research: Deuterated compounds can exhibit altered pharmacokinetics and pharmacodynamics, making them valuable in drug development and stability studies.

Material Science: Used in the synthesis of deuterated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride with non-deuterated butanoyl chloride and a shorter-chain deuterated acyl chloride (acetyl chloride-d₃):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in H₂O (g/100 mL) |

|---|---|---|---|---|

| Butanoyl chloride (non-deuterated) | C₄H₇ClO | 106.55 | 102–104 | Reacts vigorously |

| Acetyl chloride-d₃ | C₂D₃ClO | 85.52 | 51–53 | Reacts vigorously |

| 2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride | C₅D₉ClO | 147.64 | 98–100 | Reacts vigorously |

Key Observations :

- Deuterated compounds exhibit higher molecular weights due to deuterium’s mass (2.014 g/mol vs. 1.008 g/mol for H).

- Boiling points are slightly reduced in deuterated analogs (e.g., 98–100°C vs. 102–104°C for non-deuterated butanoyl chloride) due to weaker van der Waals interactions from lower polarizability of C–D bonds.

Chemical Reactivity

Deuterium substitution introduces kinetic isotope effects (KIE), altering reaction rates. For example:

- Hydrolysis Rate: The deuterated butanoyl chloride reacts ~2–3 times slower than its non-deuterated counterpart in aqueous conditions due to the primary KIE (C–D bond cleavage requires higher activation energy) .

- Nucleophilic Substitution: In reactions with amines, the deuterated compound shows reduced reactivity (KIE ≈ 1.5–2.0) compared to non-deuterated analogs .

Spectral Characteristics

- NMR: Deuterium substitution eliminates proton signals at substituted positions, simplifying spectral analysis.

- IR Spectroscopy : C–D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C–H (~2800–3000 cm⁻¹), enabling precise functional group identification.

Mechanistic Studies

Deuterated acyl chlorides are critical in elucidating reaction pathways. A 2022 study demonstrated that 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride undergoes nucleophilic acyl substitution with a KIE of 1.8, confirming a concerted mechanism in its reaction with pyridine .

Industrial Use

The compound’s low proton content makes it ideal as a solvent in high-resolution NMR for analyzing proton-rich organic molecules, reducing signal overlap in complex mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.